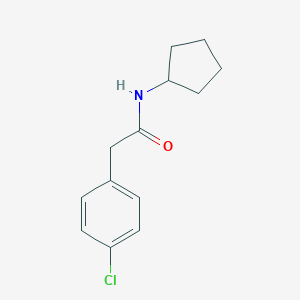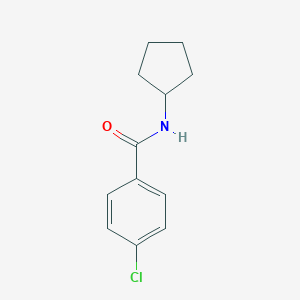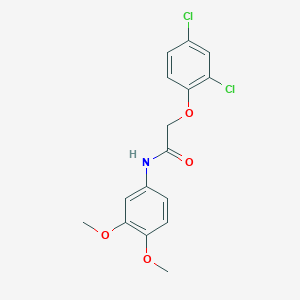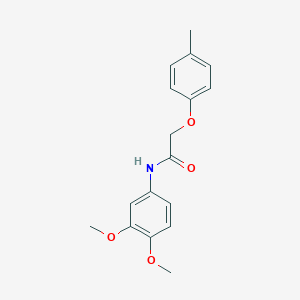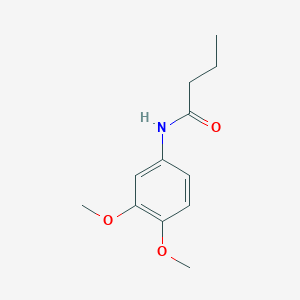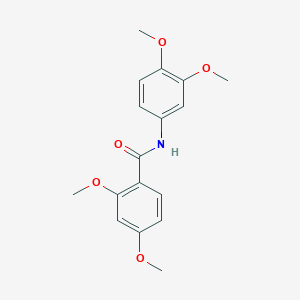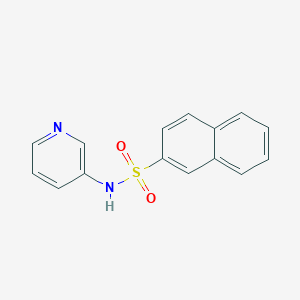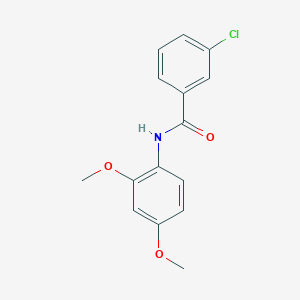![molecular formula C17H19N3OS4 B291945 {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone](/img/structure/B291945.png)
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone, also known as PD184352, is a small molecule inhibitor of extracellular signal-regulated kinase (ERK). ERK is a kinase that plays a crucial role in cellular signaling pathways, including cell proliferation, differentiation, and survival. PD184352 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone is a potent and selective inhibitor of ERK, which is a kinase that plays a crucial role in cellular signaling pathways. ERK is activated by various growth factors and cytokines, and its activation leads to the phosphorylation of various downstream targets, including transcription factors and cell cycle regulators. {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone binds to the ATP-binding site of ERK and prevents its activation, thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects:
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has also been shown to potentiate the cytotoxic effects of chemotherapeutic agents by enhancing their ability to induce apoptosis. In addition, {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has been investigated for its potential use in combination with other targeted therapies, such as MEK inhibitors and BRAF inhibitors.
Advantages and Limitations for Lab Experiments
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone is a potent and selective inhibitor of ERK, which makes it a valuable tool for investigating the role of ERK in various cellular processes. However, {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has a relatively short half-life, which can limit its effectiveness in in vivo experiments.
Future Directions
There are several future directions for the study of {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone. One potential direction is the investigation of {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone in combination with other targeted therapies, such as MEK inhibitors and BRAF inhibitors. Another potential direction is the investigation of {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the development of more potent and selective ERK inhibitors may lead to the discovery of more effective therapies for cancer and other diseases.
Synthesis Methods
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis starts with the preparation of 2-aminothiophenol, which is then reacted with 2-chloroacetyl chloride to form 2-(2-chloroacetylthio)thiophenol. This intermediate is then reacted with piperidine and sodium borohydride to form the piperidine derivative. The final step involves the reaction of the piperidine derivative with 2-bromothiophene-3-carbaldehyde to form {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone.
Scientific Research Applications
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has also been shown to potentiate the cytotoxic effects of chemotherapeutic agents, such as cisplatin and gemcitabine. In addition, {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has been investigated for its potential use in combination with other targeted therapies, such as MEK inhibitors and BRAF inhibitors.
properties
Molecular Formula |
C17H19N3OS4 |
|---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
[4-amino-3-(2-piperidin-1-ylethylsulfanyl)thieno[2,3-c][1,2]thiazol-5-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H19N3OS4/c18-13-12-16(24-15(13)14(21)11-5-4-9-22-11)19-25-17(12)23-10-8-20-6-2-1-3-7-20/h4-5,9H,1-3,6-8,10,18H2 |
InChI Key |
LRARQKZHFQICOU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCSC2=C3C(=C(SC3=NS2)C(=O)C4=CC=CS4)N |
Canonical SMILES |
C1CCN(CC1)CCSC2=C3C(=C(SC3=NS2)C(=O)C4=CC=CS4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



